molecular formula C14H27BKO B13802220 Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane

Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane

Cat. No.: B13802220
M. Wt: 261.27 g/mol
InChI Key: SYSZVMIMPFPCIM-UHFFFAOYSA-N
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Description

Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane is an organoboron compound known for its stability and utility in various chemical reactions. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane typically involves the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with 2,3-dimethyl-2-butanol in the presence of potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, borates, and borohydrides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane has several applications in scientific research:

    Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane involves its ability to act as a boron source in various chemical reactions. In Suzuki–Miyaura coupling reactions, it undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The compound’s stability and reactivity make it an effective reagent in these processes .

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane (9-BBN): A precursor to Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane, known for its stability and use in hydroboration reactions.

    Disiamylborane: Another boron reagent used in organic synthesis, but less stable than 9-BBN.

    Dicyclohexylborane: Similar in reactivity but more prone to dehydroboration.

Uniqueness

Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane is unique due to its enhanced stability and reactivity, making it a preferred reagent in Suzuki–Miyaura coupling reactions. Its ability to form stable complexes with palladium catalysts and its resistance to dehydroboration set it apart from other boron reagents .

Properties

Molecular Formula

C14H27BKO

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C14H27BO.K/c1-11(2)14(3,4)16-15-12-7-5-8-13(15)10-6-9-12;/h11-13H,5-10H2,1-4H3;/q-1;+1

InChI Key

SYSZVMIMPFPCIM-UHFFFAOYSA-N

Canonical SMILES

[B-]1(C2CCCC1CCC2)OC(C)(C)C(C)C.[K+]

Origin of Product

United States

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